molecular formula C23H16N2O6S2 B2925732 (Z)-2-(5-((5-(4-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid CAS No. 875286-74-1

(Z)-2-(5-((5-(4-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid

Cat. No.: B2925732
CAS No.: 875286-74-1
M. Wt: 480.51
InChI Key: FNNWTXLCUPCRNR-MOSHPQCFSA-N
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Description

(Z)-2-(5-((5-(4-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid is a useful research compound. Its molecular formula is C23H16N2O6S2 and its molecular weight is 480.51. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

A significant body of research focuses on the anticancer properties associated with the thiazolidinone framework of compounds similar to (Z)-2-(5-((5-(4-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid. Studies have demonstrated that these compounds exhibit moderate to strong antiproliferative activity in various human leukemia cell lines, highlighting the importance of the electron-donating groups on the thiazolidinone moiety for their anticancer property. Compounds within this framework have shown potent anticancer activity, indicating their potential as candidates for anticancer therapy (Chandrappa et al., 2009). Further research has explored the synthesis of novel thioxothiazolidin-4-one derivatives, investigating their ability to inhibit tumor growth and tumor-induced angiogenesis in mouse models, reinforcing the therapeutic potential of these compounds against cancer (Chandrappa et al., 2010).

Antimicrobial Activity

The antimicrobial potential of compounds derived from similar chemical structures has also been investigated. Studies on new organotin(IV) carboxylates derived from a related Schiff base have demonstrated significant antimicrobial activity against a variety of fungal species and bacteria, highlighting their potential as antimicrobial agents. These compounds exhibit higher biocide activity compared to control drugs, suggesting their effectiveness in overcoming microbial resistance (Dias et al., 2015)

Antitrypanosomal and Anticancer Activity

Another study synthesized a series of 2-(5-aminomethylene-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropionic acid ethyl esters, evaluating them for trypanocidal activity against Trypanosoma brucei species. Some compounds showed significant selectivity and potency, indicating their potential as antitrypanosomal agents. Additionally, these compounds were evaluated for anticancer activity, with some demonstrating inhibition against human tumor cell lines, underscoring the diverse therapeutic applications of thiazolidinone derivatives (Holota et al., 2019).

Hypoglycemic Activity

The exploration of benzothiazole derivatives, structurally related to the compound , for antidiabetic properties has been undertaken. One study focused on the design and synthesis of benzothiazole derivatives that enhance glucose uptake in muscle cells through the activation of AMPK, a key enzyme in regulating glucose and lipid metabolism. This research provides a basis for the development of new antidiabetic drugs with improved efficacy and safety profiles (Meltzer-Mats et al., 2013).

Anti-inflammatory and Analgesic Properties

Research has also been directed towards synthesizing derivatives with potential anti-inflammatory and analgesic properties. A study synthesizing thiazolopyrimidine derivatives evaluated their effectiveness in reducing pain and inflammation in animal models. These compounds showed significant antinociceptive and anti-inflammatory activities, indicating their potential for development into new therapeutic agents for managing pain and inflammation (Selvam et al., 2012).

Properties

IUPAC Name

2-[(5Z)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O6S2/c26-21-20(13-17-10-11-19(31-17)15-6-8-16(9-7-15)25(29)30)33-23(32)24(21)18(22(27)28)12-14-4-2-1-3-5-14/h1-11,13,18H,12H2,(H,27,28)/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNNWTXLCUPCRNR-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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